2-Methoxycarbonyl-4-thiocyanopyrrole
Description
2-Methoxycarbonyl-4-thiocyanopyrrole is a heterocyclic compound featuring a pyrrole core substituted with a methoxycarbonyl group at position 2 and a thiocyanate (SCN) group at position 3. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity pathways. The methoxycarbonyl group (CO₂Me) acts as an electron-withdrawing substituent, modulating the electronic properties of the pyrrole ring, while the thiocyanate group serves as a versatile leaving group or precursor for further functionalization.
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl 4-thiocyanato-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)6-2-5(3-9-6)12-4-8/h2-3,9H,1H3 |
InChI Key |
CNMOOFWVYOUBHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-Methoxycarbonyl-4-thiocyanopyrrole can be contextualized by comparing it to related pyrrole derivatives. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Pyrrole Derivatives
Key Differences and Implications
Substituent Position and Electronic Effects The 2-CO₂Me/4-SCN substitution in the target compound contrasts with 2-CO₂Et/2-C(S)NH₂ in ’s analogs. The thiocyanate group (SCN) at position 4 enhances electrophilicity at this site, favoring nucleophilic substitution (e.g., with amines or thiols), whereas thiocarboxamide derivatives (C(S)NH₂) undergo hydrolysis or oxidation . The methoxycarbonyl group (vs.
Reactivity Pathways
- Thiocyanate vs. Thiocarboxamide : SCN groups are superior leaving groups compared to C(S)NH₂, enabling efficient displacement reactions. For example, SCN may participate in cycloadditions or act as a precursor for sulfhydryl (-SH) groups, whereas thiocarboxamides are prone to hydrolysis (e.g., yielding carboxamides) .
- Oxidation Behavior : Thiocarboxamides form S-oxides (e.g., III in ), but thiocyanates are less likely to undergo similar oxidation, instead favoring substitution or elimination.
Biological and Pharmacological Relevance
- While and highlight pyrrole/thiophene hybrids for biological activity (e.g., kinase inhibition), the thiocyanate group in the target compound may confer distinct bioactivity, such as antimicrobial or anti-inflammatory properties, though direct studies are absent in the provided evidence.
Synthetic Versatility
- The target compound’s dual functionality allows orthogonal reactivity: the CO₂Me group can undergo ester hydrolysis or amidation, while the SCN group enables cross-coupling or cyclization. This contrasts with ’s derivatives, which focus on annulation reactions (e.g., forming bicyclic thioamides) .
Research Findings and Limitations
- However, methods from analogous compounds (e.g., isothiocyanate reactions with pyrrole ) suggest viable pathways.
- Functional Group Interplay : The electronic interplay between CO₂Me and SCN warrants computational or experimental studies to optimize reactivity for applications in medicinal chemistry or materials science.
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